4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride
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Overview
Description
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the preparation of olanzapine intermediates . It is characterized by its unique structure, which includes a thieno[2,3-b][1,5]benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.
Introduction of the Benzodiazepine Core: The benzodiazepine core is introduced via condensation reactions with appropriate amines and aldehydes.
Amination and Carboxylation:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces oxides or ketones.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Plays a crucial role in the development of pharmaceutical agents, particularly antipsychotic drugs like olanzapine.
Industry: Utilized in the production of high-purity reference standards and analytical reagents
Mechanism of Action
The mechanism of action of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmission.
Pathways Involved: Modulates pathways related to neurotransmitter release and reuptake, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Hydrochloride: Similar in structure but differs in the presence of a methyl group.
Other Benzodiazepine Derivatives: Share the benzodiazepine core but vary in functional groups and substitutions.
Uniqueness
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride is unique due to its specific combination of the thieno ring and benzodiazepine core, along with the amino and carboxaldehyde functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS.ClH/c13-11-8-5-7(6-16)17-12(8)15-10-4-2-1-3-9(10)14-11;/h1-6,15H,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDQAJYZPBBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(S3)C=O)C(=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747022 |
Source
|
Record name | 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-96-1 |
Source
|
Record name | 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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